![molecular formula C7H8N4S B1416168 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol CAS No. 74537-87-4](/img/structure/B1416168.png)
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a chemical compound with the molecular formula C7H8N4S . It has been used in the synthesis of various complexes .
Synthesis Analysis
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol and its derivatives has been accomplished by the oxidation of pyrimidinylhydrazones using organoiodine (III) reagent .Molecular Structure Analysis
The molecular weight of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is 180.23 g/mol . The InChI string representation of its structure isInChI=1S/C7H8N4S/c1-4-3-6-9-10-7 (12)11 (6)5 (2)8-4/h3H,1-2H3, (H,10,12)
. Physical And Chemical Properties Analysis
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has a molecular weight of 180.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its exact mass and monoisotopic mass are 180.04696745 g/mol . The topological polar surface area is 72.1 Ų .Scientific Research Applications
Proteomics Research
“5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .
DNA Photocleavage Activity
This compound has been used in the study of DNA photocleavage activity . Photocleavage refers to the use of light to break certain chemical bonds in DNA. This process is important in the study of DNA repair and replication .
Synthesis of Pyrimidinyl Hydrazone Intermediates
The compound is used in the synthesis of pyrimidinyl hydrazone intermediates . These intermediates are important in the creation of various other compounds, including those with potential medicinal applications .
Green Methodology in Chemical Synthesis
A green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines using “5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” in water . This represents a more environmentally friendly approach to chemical synthesis .
Inhibitory Effect on Certain Biological Processes
Some novel compounds that include “5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM . This suggests potential applications in the development of drugs for various diseases .
Docking Study
The compound has been used in docking studies . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .
Mechanism of Action
Target of Action
The primary target of the compound 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation .
Biochemical Pathways
The action of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting downstream effects such as DNA replication and cell division .
Result of Action
The inhibition of CDK2 by 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol results in significant alterations in cell cycle progression . This can lead to apoptosis induction within cancer cells , thereby potentially reducing tumor growth.
properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHLVYABLHAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.